Neodymium(III)acetatehydrate

Aqueous Geochemistry Rare Earth Element Speciation Stability Constants

Researchers requiring reproducible Nd³⁺ doping or controlled thermal decomposition often encounter deliquescence and inconsistent stoichiometry with Nd-chloride or nitrate salts. Neodymium(III) acetate hydrate resolves these issues through tunable hydrate stoichiometry and a defined decomposition pathway via a Nd₂O₂(CO₃) intermediate at 320-430°C, yielding high-purity Nd₂O₃ nanoparticles at 880°C. - High water solubility (26.2 g/100 mL) & stable aqueous solutions enable reproducible glass/ceramic doping without chloride contamination. - Non-radioactive contrast agent for XPCT with superior β/δ ratio; selectively binds anionic cell-surface groups for enhanced retinal/CNS imaging. - Acetate stability constants (log β₁ ~2.0) critical for REE mobility modeling in geochemical brines.

Molecular Formula C6H11NdO7
Molecular Weight 339.39 g/mol
Cat. No. B7801328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(III)acetatehydrate
Molecular FormulaC6H11NdO7
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Nd+3]
InChIInChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
InChIKeyGMQPBTKWMZBSCT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium(III) Acetate Hydrate: Baseline & Key Differentiators


Neodymium(III) acetate hydrate (Nd(CH₃COO)₃·xH₂O) is a water-soluble, purple crystalline rare earth coordination compound belonging to the lanthanide acetate class [1]. As a precursor for neodymium-based materials, it is characterized by a defined thermal decomposition pathway to Nd₂O₃, specific hydrate polymorphs depending on crystallization temperature, and high water solubility [2]. Its primary utility lies in synthesizing optical materials, catalysts, and specialized contrast agents, where its combination of acetate ligand chemistry and Nd³⁺ ionic properties offers distinct handling and performance characteristics relative to alternative neodymium salts [3].

Why Neodymium(III) Acetate Hydrate Substitutions Fail


Substituting neodymium(III) acetate hydrate with alternative neodymium salts, such as the chloride or nitrate, introduces distinct coordination chemistry, thermal decomposition profiles, and solution stability that directly impact downstream material properties [1]. For instance, while Nd-acetate complexes exhibit significantly higher stability constants than Nd-chloride complexes in aqueous solution, the acetate ligand also imparts a specific thermal decomposition pathway that yields Nd₂O₃ via an intermediate oxycarbonate phase, unlike the direct decomposition of Nd-nitrate [2]. Furthermore, the precise hydrate stoichiometry of the acetate, which can be tuned by crystallization temperature, affects its solubility and handling properties, a level of control not available with the highly hygroscopic and deliquescent Nd-chloride hexahydrate [3]. These quantifiable differences render simple molar substitution ineffective for applications requiring controlled precursor reactivity or defined thermal behavior.

Quantitative Evidence for Neodymium(III) Acetate Hydrate


Superior Complex Stability vs. Nd(III) Chloride

In aqueous 0.1 molal NaCl media, Nd-acetate complexes are considerably more stable than their Nd-chloride counterparts. At 25°C, the stability constants for Nd³⁺ complexation with acetate versus chloride demonstrate this difference. The data further show that REE-acetate complexes may predominate over REE-chloride complexes in basinal brines, even where chloride concentration is higher [1].

Aqueous Geochemistry Rare Earth Element Speciation Stability Constants

Tunable Hydrate Stoichiometry vs. Nd(III) Chloride

The hydrate form of neodymium(III) acetate is controlled by crystallization temperature, offering a tunable precursor. Below 17°C, it crystallizes as a tetrahydrate; between 17°C and 31°C, it can form either a tetrahydrate or a sesquihydrate; above 31°C, only the sesquihydrate forms [1]. In contrast, neodymium(III) chloride exists predominantly as a hexahydrate (NdCl₃·6H₂O) under standard conditions and is highly hygroscopic [2].

Crystal Engineering Thermal Analysis Precursor Synthesis

Controlled Decomposition to Nd₂O₃ vs. Nitrate

Thermal decomposition of neodymium(III) acetate hydrate proceeds through a distinct, quantifiable pathway. Dehydration occurs between 30-250°C. The anhydrous acetate then decomposes to Nd₂O₂(CO₃) in the range of 320-430°C, followed by final decomposition to Nd₂O₃ at 880°C [1]. This contrasts with neodymium(III) nitrate, which decomposes to NdONO₃ at elevated temperatures, with a reported decomposition temperature decrease upon irradiation [2].

Thermal Analysis Material Synthesis Nd₂O₃ Precursors

High Solubility & Aqueous Stability vs. Nd(III) Chloride

Neodymium(III) acetate hydrate exhibits a high water solubility of 26.2 g/100 mL at 20°C and forms stable aqueous solutions (Hydrolytic Sensitivity: 0) . In contrast, neodymium(III) chloride hexahydrate is highly hygroscopic and deliquescent, absorbing moisture from the air and degrading, which introduces handling and storage challenges [1].

Solubility Solution Processing Aqueous Synthesis

Superior XPCT Staining vs. Uranyl Acetate

In X-ray phase-contrast tomography (XPCT) of biological tissues, neodymium(III) acetate (NdAc) provides enhanced contrast and superior image quality compared to traditional staining agents like uranyl acetate (UAc). Quantitative analysis of electron density histograms demonstrates that NdAc yields a smaller β/δ ratio, leading to better phase contrast and higher resolution [1]. NdAc exhibits preferential binding to anionic groups, such as phosphate and carboxyl groups at cell surfaces, targeting specific retinal layers with stronger selectivity than other stains [1].

X-ray Imaging Contrast Agents Neuroimaging

Neodymium(III) Acetate Hydrate Application Scenarios


Controlled Nd₂O₃ Nanomaterial Synthesis

Leverage the defined thermal decomposition pathway of neodymium(III) acetate hydrate to produce high-purity Nd₂O₃ nanoparticles. The acetate precursor decomposes via a Nd₂O₂(CO₃) intermediate at 320-430°C before final oxide formation at 880°C, offering a controlled route compared to the more sensitive decomposition of Nd-nitrate [1]. The tunable hydrate stoichiometry also ensures precise precursor loading [2].

Sol-Gel & Hydrothermal Synthesis of Nd-Doped Materials

Utilize the high water solubility (26.2 g/100 mL) and stable aqueous solutions of neodymium(III) acetate hydrate for reproducible doping of glasses, ceramics, and photocatalysts (e.g., Nd-doped TiO₂) [1]. This stability contrasts with the hydrolytic sensitivity and uncontrolled water uptake of Nd(III) chloride, ensuring consistent Nd³⁺ incorporation and avoiding chloride contamination [2].

XPCT Staining for Neuroimaging

Employ neodymium(III) acetate hydrate as a non-toxic, non-radioactive contrast agent for XPCT. It provides a superior β/δ ratio for phase contrast and exhibits strong, selective binding to anionic cell surface groups (phosphate, carboxyl), yielding better image quality and layer-specific targeting in retinal and CNS tissue compared to uranyl acetate [1].

Aqueous REE Speciation Modeling

Incorporate the higher stability constants of Nd-acetate complexes (log β1 ~2.0) into geochemical speciation models for basinal brines and hydrothermal fluids. This data is critical for predicting REE mobility and deposition in sedimentary environments, where acetate complexes may dominate over chloride complexes even in high-chloride brines [1].

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